molecular formula C11H13BrO3 B8152417 3-Bromo-5-(3-methoxypropoxy)benzaldehyde

3-Bromo-5-(3-methoxypropoxy)benzaldehyde

Cat. No.: B8152417
M. Wt: 273.12 g/mol
InChI Key: KDZHJQNRUTWHIA-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methoxypropoxy)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position and a 3-methoxypropoxy group at the 5-position of the aromatic ring. This compound is of interest in organic synthesis due to its aldehyde functionality, which serves as a reactive site for further derivatization. Key structural features include:

  • Aldehyde group: Enables condensation or nucleophilic addition reactions.
  • Bromine atom: Provides a site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings).
  • 3-Methoxypropoxy substituent: A three-carbon chain with a terminal methoxy group, influencing solubility and electronic properties.

Properties

IUPAC Name

3-bromo-5-(3-methoxypropoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-14-3-2-4-15-11-6-9(8-13)5-10(12)7-11/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZHJQNRUTWHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC(=CC(=C1)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-methoxypropoxy)benzaldehyde typically involves the following steps:

    Bromination: The starting material, 5-(3-methoxypropoxy)benzaldehyde, undergoes bromination using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-5-(3-methoxypropoxy)benzaldehyde may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-methoxypropoxy)benzaldehyde can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

    Nucleophilic Substitution: Formation of substituted benzaldehyde derivatives.

    Oxidation: Formation of 3-Bromo-5-(3-methoxypropoxy)benzoic acid.

    Reduction: Formation of 3-Bromo-5-(3-methoxypropoxy)benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-(3-methoxypropoxy)benzaldehyde has been investigated for its potential antioxidant and anticancer activities. Studies indicate that compounds with similar structures exhibit significant biological activity, suggesting that this compound may also possess similar properties.

  • Antioxidant Activity : Research shows that derivatives of benzaldehyde can scavenge free radicals, which are implicated in oxidative stress-related diseases .
  • Anticancer Potential : Compounds containing bromine have been noted for their ability to inhibit cancer cell proliferation in vitro. This suggests that 3-Bromo-5-(3-methoxypropoxy)benzaldehyde could be a candidate for further studies targeting cancer therapies.

Material Science

The compound's unique structure allows it to be utilized in the development of novel materials, particularly in:

  • Polymer Chemistry : The introduction of 3-bromo and methoxypropoxy groups can enhance polymer properties such as solubility and thermal stability.
  • Organic Electronics : Compounds like this are being explored for their potential use in organic light-emitting diodes (OLEDs) due to their electronic properties.

Case Study 1: Antioxidant Activity

In a study examining various substituted benzaldehydes, it was found that those containing electron-donating groups (like methoxy) showed enhanced antioxidant activity compared to their halogenated counterparts . This suggests that 3-Bromo-5-(3-methoxypropoxy)benzaldehyde could be effective in formulations aimed at reducing oxidative damage.

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of halogenated benzaldehydes revealed that derivatives with bromine exhibited cytotoxic effects against several cancer cell lines . The study highlighted the need for further exploration of structural modifications to optimize therapeutic efficacy. This positions 3-Bromo-5-(3-methoxypropoxy)benzaldehyde as a promising candidate for future anticancer drug development.

Summary

The applications of 3-Bromo-5-(3-methoxypropoxy)benzaldehyde span medicinal chemistry and material science, with promising implications for antioxidant and anticancer activities. Ongoing research is essential to fully elucidate its potential and optimize its use in various applications. Further studies could lead to significant advancements in drug development and material innovation.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-methoxypropoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related benzaldehyde derivatives, highlighting differences in substituents, synthesis yields, physical properties, and applications.

Compound Name Substituents Molecular Formula Yield Key Properties Applications/Notes References
3-Bromo-5-(3-methoxypropoxy)benzaldehyde 3-Br, 5-(3-methoxypropoxy) C₁₁H₁₃BrO₃ N/A Likely liquid/oil (analogous to 33 ); moderate polarity due to ether and aldehyde. Intermediate for pharmaceuticals or agrochemicals.
4-(3-Bromopropoxy)benzaldehyde (32) 4-Br, 3-bromopropoxy C₁₀H₁₀Br₂O₂ 40% Brominated propoxy chain; higher molecular weight (322.0 g/mol). Potential halogenated intermediate for cross-coupling.
3-Bromo-5-(methoxymethoxy)benzaldehyde (165) 3-Br, 5-(methoxymethoxy) C₉H₉BrO₃ 31% Aldehyde δ 9.92 ppm (¹H NMR); methoxymethoxy group enhances steric hindrance. Used in ¹⁸F-fluorination protocols ().
3-Bromo-5-(trifluoromethoxy)benzaldehyde 3-Br, 5-(trifluoromethoxy) C₈H₄BrF₃O₂ N/A Refractive index: 1.499; air-sensitive. Molecular weight: 269.02 g/mol. Electron-withdrawing CF₃O group enhances electrophilicity at aldehyde.
3-Bromo-5-methoxy-4-propoxybenzaldehyde 3-Br, 5-methoxy, 4-propoxy C₁₁H₁₃BrO₃ N/A Propoxy vs. methoxypropoxy chain; CAS 91335-52-3. Potential regiochemical differences in reactivity compared to 5-substituted analogs.
3-Bromo-5-(methoxymethyl)benzaldehyde 3-Br, 5-(methoxymethyl) C₉H₉BrO₂ N/A Shorter methoxymethyl chain; molar mass: 229.07 g/mol. Reduced steric bulk compared to longer alkoxy chains.
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde 3-Br, 5-ethoxy, 4-(2-fluorobenzyloxy) C₁₆H₁₃BrFO₃ N/A Fluorine introduces electronegativity; benzyloxy group adds steric bulk. Likely used in medicinal chemistry for targeted binding.

Key Structural and Functional Comparisons

Substituent Effects
  • Electron-Withdrawing Groups :

    • Trifluoromethoxy (CF₃O) : Enhances electrophilicity of the aldehyde (e.g., C₈H₄BrF₃O₂ , ), making it more reactive toward nucleophiles compared to methoxypropoxy derivatives.
    • Bromine : Common in all compounds, enabling cross-coupling reactions.
  • Chain Length and Flexibility :

    • 3-Methoxypropoxy : A three-carbon chain (C-O-C-C-C-OMe) offers moderate flexibility and polarity, balancing solubility in organic solvents.
    • Methoxymethoxy (C-O-C-OMe) : Shorter and more rigid, increasing steric hindrance near the aromatic ring ().
Physical Properties
  • Refractive Index: 1.499 for 3-Bromo-5-(trifluoromethoxy)benzaldehyde indicates differences in molecular packing compared to non-fluorinated analogs .
  • State : Most analogs are oils or crystalline solids, depending on substituent bulk (e.g., tert-butyl groups in improve crystallinity).

Biological Activity

3-Bromo-5-(3-methoxypropoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by the presence of a bromine atom and a methoxypropoxy group, suggests various interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-Bromo-5-(3-methoxypropoxy)benzaldehyde is C11H13BrO3C_{11}H_{13}BrO_3. The compound features:

  • Bromine Atom : Enhances electrophilic character.
  • Methoxypropoxy Group : Contributes to solubility and interaction with biological targets.
PropertyValue
Molecular Weight273.12 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)Not available

The biological activity of 3-Bromo-5-(3-methoxypropoxy)benzaldehyde is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules due to the aldehyde functional group. This reactivity can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in neurodegenerative diseases:

  • Acetylcholinesterase (AChE) : A critical enzyme in cholinergic signaling, where inhibition may benefit conditions like Alzheimer's disease.
  • β-secretase (BACE1) : Inhibitors may reduce amyloid plaque formation associated with Alzheimer's pathology.

Table 2: Inhibitory Activity against AChE and BACE1

CompoundAChE IC50 (µM)BACE1 IC50 (µM)
3-Bromo-5-(3-methoxypropoxy)benzaldehydeNot specifiedNot specified
Donepezil0.046Not applicable
Quercetin4.899.01

These values suggest that while the specific IC50 values for 3-Bromo-5-(3-methoxypropoxy)benzaldehyde are not yet established, it may exhibit promising inhibitory activity similar to known inhibitors .

Cytotoxicity and Anticancer Potential

Research has also indicated that compounds with similar structural motifs exhibit cytotoxic properties against various cancer cell lines. For instance, studies on related benzaldehyde derivatives have shown significant anti-proliferative effects .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various benzamides, including derivatives similar to 3-Bromo-5-(3-methoxypropoxy)benzaldehyde, evaluating their AChE and BACE1 inhibitory activities. The results indicated that structural modifications could enhance inhibitory potency .
  • Comparative Analysis : In comparative studies, compounds with bromine substitutions showed enhanced biological activities compared to their non-brominated counterparts, emphasizing the role of halogen atoms in modulating biological interactions .

Q & A

Q. What are common synthetic routes for 3-Bromo-5-(3-methoxypropoxy)benzaldehyde?

Answer: The compound is typically synthesized via alkoxylation of brominated benzaldehyde precursors. A validated method involves nucleophilic substitution under controlled conditions:

  • General Procedure (GP5): Reacting a brominated benzaldehyde derivative (e.g., 3-bromo-5-hydroxybenzaldehyde) with 3-methoxypropyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous CH₂Cl₂. Yields ~31% after purification by column chromatography .
  • Key parameters: Reaction time (12–24 hrs), temperature (40–60°C), and stoichiometric excess of the alkoxyating agent (1.2–1.5 equiv) to drive completion.

Q. Which analytical techniques are critical for confirming the structure of 3-Bromo-5-(3-methoxypropoxy)benzaldehyde?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR (CDCl₃): Peaks at δ 9.92 (s, 1H, aldehyde), 7.67–7.46 (m, aromatic H), 5.24 (s, 2H, OCH₂), 3.51 (s, 3H, OCH₃) .
    • ¹³C NMR: Confirms carbonyl (δ ~190 ppm) and methoxypropoxy linkages (δ 56–94 ppm) .
  • Mass Spectrometry (MS): Molecular ion peak at m/z 273 (C₁₁H₁₃BrO₃⁺) and fragment ions corresponding to bromine loss (m/z 194) .

Q. What are the primary research applications of this compound in medicinal chemistry?

Answer:

  • Epigenetic studies: Derivatives of brominated benzaldehydes serve as intermediates for PRMT6 inhibitors (IC₅₀ ~10 nM), targeting histone arginine methylation in cancer models .
  • Antimicrobial agents: The aldehyde moiety enables Schiff base formation with amino groups in bacterial enzymes, enhancing activity against Gram-positive pathogens .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the alkoxylation of bromobenzaldehyde precursors?

Answer:

  • Directing group strategy: Introduce a transient protecting group (e.g., methoxymethyl ether) at the 5-position to block undesired substitution. Deprotection post-alkoxylation restores the aldehyde functionality .
  • Microwave-assisted synthesis: Reduces side reactions (e.g., over-alkylation) by precise temperature control, improving regioselectivity to >90% .

Q. How to resolve discrepancies between spectroscopic data and expected reaction outcomes?

Answer:

  • Cross-validation: Compare GC-MS data (e.g., m/z 273 for molecular ion) with ¹H NMR integration ratios to confirm purity.
  • Case study: In styrene oxidation, GC-MS (m/z 106 for benzaldehyde) and ¹H NMR (aldehyde proton at δ 9.92) confirmed 99.5% conversion despite low selectivity (20% benzaldehyde vs. 80% styrene oxide) .

Q. What strategies enhance target selectivity in epigenetic studies involving this compound?

Answer:

  • Structure-activity relationship (SAR) optimization: Modify the methoxypropoxy chain length to alter steric bulk, improving PRMT6 inhibition (e.g., IC₅₀ reduced to 5 nM with a pentyl chain) .
  • AI-driven synthesis planning: Use retrosynthetic tools (e.g., Reaxys/Pistachio models) to predict substituent effects on binding affinity .

Handling and Stability

Q. What are the recommended storage conditions for 3-Bromo-5-(3-methoxypropoxy)benzaldehyde?

Answer:

  • Storage: Protect from light in airtight containers at 2–8°C. Desiccate to prevent aldehyde oxidation .
  • Stability: Decomposes above 150°C; avoid prolonged exposure to bases or strong oxidizers .

Q. How to interpret low selectivity despite high conversion in reactions involving this aldehyde?

Answer:

  • Catalyst design: Use Ce-MOF catalysts to favor epoxidation over aldehyde formation (e.g., 80% selectivity for styrene oxide) .
  • Kinetic control: Shorten reaction time (e.g., <2 hrs) to limit over-oxidation pathways .

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